O-(Desisopropyl) bisoprolol acid
Overview
Description
O-(Desisopropyl) bisoprolol acid is a useful research compound. Its molecular formula is C15H23NO5 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.15762283 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
O-(Desisopropyl) bisoprolol acid, also known as Bisoprolol M1, primarily targets the β1-adrenergic receptors . These receptors play a crucial role in regulating heart rate and blood pressure .
Mode of Action
Bisoprolol M1 acts as a β1-adrenergic blocking agent . It prevents the binding of adrenaline to β1-adrenergic receptors, thereby reducing the heart rate and blood pressure . This antagonism of β1-adrenoceptors results in lower cardiac output .
Biochemical Pathways
It is known that β-blockers like bisoprolol m1 can affect various tissues in the body due to the presence of β-receptors . The effect produced by the drug varies depending on the type of receptor it binds to .
Pharmacokinetics
Β-blockers like bisoprolol are generally well-tolerated and considered potent drugs with a long half-life . They can be used once daily to reduce the need for multiple doses of antihypertensive drugs .
Result of Action
The primary result of Bisoprolol M1’s action is the reduction of heart rate and blood pressure . This can help manage conditions such as hypertension, heart failure, and ischemic heart disease .
Action Environment
The action, efficacy, and stability of Bisoprolol M1 can be influenced by various environmental factors. For instance, it has been noted that β-blockers can be misused in certain sports like shooting and archery due to their performance-enhancing properties . By using β-blockers, athletes can control effects of performance anxiety such as nervousness, hand tremor, and high heart rate .
Biochemical Analysis
Biochemical Properties
O-(Desisopropyl) bisoprolol acid interacts with β1-adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . The interaction between this compound and these receptors is competitive, meaning it competes with other molecules for the same binding site .
Cellular Effects
This compound has significant effects on various types of cells, particularly heart muscle cells. It decreases the adrenergic tone/stimulation of the heart muscle and pacemaker cells, leading to less contractility of the heart muscle and a lowered heart rate . This is beneficial for hypertension because it reduces blood pressure .
Molecular Mechanism
The molecular mechanism of action of this compound involves the antagonism of β1-adrenoceptors to result in lower cardiac output . It competitively blocks the activation of this cascade, so decreases the adrenergic tone/stimulation of the heart muscle and pacemaker cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have significant effects over time. For example, it has been observed to cause a significant reduction in aortic systolic blood pressure and diastolic blood pressure during an 8-week treatment period compared to other selective beta-1 blockers .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For example, in a study involving hypertensive diastolic heart failure model rats, the survival rate was best in the group treated with a high dose of bisoprolol .
Metabolic Pathways
This compound is metabolized through oxidative metabolic pathways with no subsequent conjugation . The metabolites, which are inactive, are eliminated predominantly by the kidneys .
Transport and Distribution
This compound is distributed widely within the body, with the highest concentrations found in the heart, liver, and lungs . It is also known to cross the blood-brain barrier .
Subcellular Localization
Given its role as a β1-adrenergic receptor antagonist, it is likely to be found in areas where these receptors are located, such as the cell membrane of heart muscle cells .
Properties
IUPAC Name |
2-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-11(2)16-7-13(17)9-21-14-5-3-12(4-6-14)8-20-10-15(18)19/h3-6,11,13,16-17H,7-10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYEMJBEYLWSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109791-19-7 | |
Record name | O-(Desisopropyl) bisoprolol acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109791197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(DESISOPROPYL) BISOPROLOL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B44647H2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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